![molecular formula C9H8BrF3O B1523453 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol CAS No. 122243-30-5](/img/structure/B1523453.png)
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Computational methods can also be used to predict these properties .Scientific Research Applications
Aurora A Kinase Inhibition
This compound has been identified as a potential lead for the inhibition of Aurora A kinase , which plays a crucial role in cell division. Its inhibition can induce apoptosis, particularly in cancer cells, making it a promising avenue for anti-cancer drug design .
Organic Electroluminescent Device Materials
The structural motif of 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol is relevant in the synthesis of organic electroluminescent materials. These materials are vital for the development of energy-efficient lighting and high-resolution display technologies .
Pharmaceutical Compound Synthesis
The bromophenyl group in this compound is a valuable moiety in pharmaceutical chemistry. It can be used to synthesize a variety of pharmaceutically active compounds, including those with kinase inhibition properties and receptor agonism .
Antitubercular Drug Development
Derivatives of this compound have been used in the development of drugs like Delamanid (Deltyba®) , which is effective against multi-resistant strains of tuberculosis. This showcases its importance in addressing global health challenges .
Heterocyclic Structure Synthesis
The compound serves as a precursor in the synthesis of heterocyclic structures with bridgehead nitrogen atoms. These structures are significant in creating diversity-oriented libraries for drug discovery .
Synthetic Organic Chemistry
In synthetic organic chemistry, 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol is used in domino reactions, which are a series of transformations occurring under a single reaction condition, leading to complex molecules from simple substrates .
Inhibitors for Signaling Pathways
The compound is also involved in the synthesis of inhibitors targeting various signaling pathways, such as the RAFs-MEK1/2-ERK1/2 pathway in triple-negative breast cancer cells, which is a critical area of research for targeted cancer therapies .
Chemical Education and Research
Lastly, this compound is used in academic settings for teaching and research purposes, particularly in demonstrating the principles of organic synthesis and reaction mechanisms to students and researchers .
Safety And Hazards
properties
IUPAC Name |
2-(3-bromophenyl)-1,1,1-trifluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-8(14,9(11,12)13)6-3-2-4-7(10)5-6/h2-5,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFHTONABRSTTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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